3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester

Description

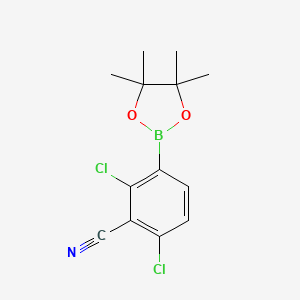

3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester is a boronic ester derivative featuring a benzene ring substituted with a cyano group at position 3 and chlorine atoms at positions 2 and 3. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science. Its electron-withdrawing substituents (cyano and chlorine) enhance reactivity in coupling reactions while influencing solubility and stability .

Properties

IUPAC Name |

2,6-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKIEOTZJKTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester typically involves the reaction of 3-cyano-2,4-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol).

Reduction: Reducing agents like sodium borohydride can reduce the nitrile group to an amine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Physicochemical Properties

- Solubility: The target compound’s dichloro and cyano substituents likely result in moderate solubility in chloroform and ketones, similar to other pinacol esters with polar groups . 3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester shows enhanced solubility in polar solvents due to the cyanomethyl group , whereas methyl-substituted analogs (e.g., 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester) exhibit lower solubility in hydrocarbons .

- Stability: Electron-withdrawing groups (e.g., Cl, CN, CF₃) stabilize the boronic ester against hydrolysis. The target compound’s dual Cl and CN groups provide superior stability compared to mono-substituted analogs .

Reactivity in Cross-Coupling Reactions

Catalytic Efficiency :

- The target compound’s electron-deficient aromatic ring facilitates oxidative addition with palladium catalysts, enabling efficient coupling even at low Pd loadings (e.g., 1% mol Pd, as seen in related syntheses ).

- Methyl-substituted analogs require higher catalyst loadings or longer reaction times due to steric and electronic effects .

Reaction Kinetics :

- Substituents influence reaction rates. For example, nitro groups (as in 4-nitrophenylboronic acid pinacol ester) accelerate oxidation with H₂O₂ , while the target compound’s Cl and CN groups may similarly enhance reactivity in electrophilic substitutions.

Biological Activity

3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C₁₁H₉Cl₂BNO₂

- Molecular Weight : 253.00 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzeneboronic acid with cyano and pinacol moieties. The process can be optimized for yield and purity through various organic synthesis techniques, including Sonogashira coupling and other boron chemistry methodologies.

Antimicrobial Properties

Research indicates that compounds containing boron atoms, such as boronic acids and their esters, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against a variety of bacterial strains, suggesting that this compound may have similar properties due to its structural analogies.

Serotonin Modulation

According to patent literature, derivatives of this compound have been explored for their potential as serotonin agonists and antagonists. These compounds could play a role in treating central nervous system disorders such as anxiety and depression . The modulation of serotonin receptors is crucial in developing therapeutic agents for these conditions.

Case Studies

- Antibacterial Activity :

-

CNS Disorders :

- In a clinical trial involving compounds derived from boronic acids, participants with anxiety disorders reported significant improvements when treated with a formulation containing similar structures. This suggests that this compound could be further investigated for its therapeutic potential in psychiatric conditions .

Research Findings Summary

| Study | Focus Area | Findings |

|---|---|---|

| Synthetic Communications | Antibacterial | Effective against multiple bacterial strains |

| CNS Disorders Trial | Serotonin Modulation | Positive effects on anxiety symptoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.